(Ethoxysulfinyl)oxidanide
Description
(Ethoxysulfinyl)oxidanide is a sulfur-containing organic compound characterized by an ethoxysulfinyl group (–SO–OCH₂CH₃) and an oxidanide (oxide anion, O⁻) moiety. However, the compound’s nomenclature requires clarification. According to IUPAC guidelines (), terms like "oxidanide" are deprecated in favor of systematic names. For example, "(1,2-diphenyldiazanium-1-yl)oxidanide" is an invalid name for azoxybenzene . This implies that "(Ethoxysulfinyl)oxidanide" may represent a non-standard or context-specific designation, possibly corresponding to a sulfinic acid derivative (e.g., ethoxysulfinic acid or its conjugate base).
Properties
IUPAC Name |
ethyl sulfite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-2-5-6(3)4/h2H2,1H3,(H,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNXLNTNMCSTJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505949 | |
| Record name | (Ethoxysulfinyl)oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42761-68-2 | |
| Record name | (Ethoxysulfinyl)oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Ethoxysulfinyl)oxidanide typically involves the reaction of ethyl alcohol with sulfur dioxide and an oxidizing agent. The process can be summarized as follows:
Step 1: Ethyl alcohol reacts with sulfur dioxide in the presence of a catalyst to form ethyl sulfinic acid.
Step 2: The ethyl sulfinic acid is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide, to yield (Ethoxysulfinyl)oxidanide.
Industrial Production Methods: Industrial production of (Ethoxysulfinyl)oxidanide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (Ethoxysulfinyl)oxidanide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: It can be reduced to form sulfoxides or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable solvent.
Major Products:
Oxidation: Sulfonates.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted sulfinyl compounds.
Scientific Research Applications
(Ethoxysulfinyl)oxidanide has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of (Ethoxysulfinyl)oxidanide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with enzymes, receptors, or other biomolecules, thereby influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinic Acid Derivatives
(Ethoxysulfinyl)oxidanide shares functional group similarities with sulfinic acids (R–SO–OH) and their salts. Key comparisons include:
| Compound | Structure | Reactivity/Applications | Stability |
|---|---|---|---|
| Methanesulfinic Acid | CH₃–SO–OH | Reducing agent, intermediates in synthesis | Moderate (air-sensitive) |
| Ethoxysulfinic Acid | CH₃CH₂O–SO–OH | Potential esterification substrate | Likely low (hydrolyzable) |
| (Ethoxysulfinyl)oxidanide | CH₃CH₂O–SO–O⁻ | Hypothesized nucleophile or catalyst | Unreported |
Key Differences :
- Ethoxysulfinic Acid vs. (Ethoxysulfinyl)oxidanide : The former is a sulfinic acid with a free –OH group, while the latter’s anionic form (oxidanide) may enhance solubility in polar solvents but reduce stability under acidic conditions .
Sulfur-Oxygen Anions
Comparisons with other sulfur-oxygen anions highlight electronic and steric effects:
| Compound | Structure | Charge | Notable Properties |
|---|---|---|---|
| Sulfate (SO₄²⁻) | Tetrahedral | −2 | High stability, weak nucleophile |
| Sulfite (SO₃²⁻) | Trigonal pyramidal | −2 | Strong reducing agent |
| (Ethoxysulfinyl)oxidanide | CH₃CH₂O–SO–O⁻ | −1 | Predicted moderate nucleophilicity |
Key Insight : The ethoxy group in (Ethoxysulfinyl)oxidanide may sterically hinder reactions compared to smaller anions like sulfite, but its electron-donating effect could enhance nucleophilicity.
Functional Group Analogues in Pharmacological Contexts
- Drospirenone derivatives (): Contain sulfur and oxygen functionalities but differ in backbone structure.
- Phenolic acids (e.g., caffeic acid, ): Feature –OH groups but lack sulfur, limiting direct comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
